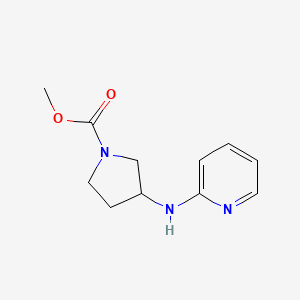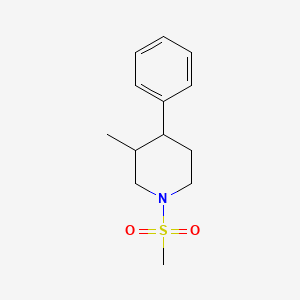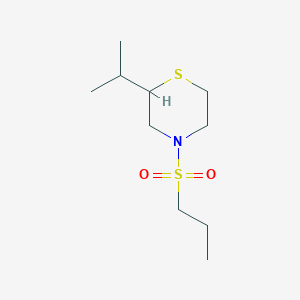![molecular formula C16H20FN3O2S B7592015 N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide](/img/structure/B7592015.png)
N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide is a chemical compound that belongs to the family of pyrazole sulfonamide derivatives. It has been extensively studied in scientific research due to its potential therapeutic applications, especially in the field of cancer treatment.
Mécanisme D'action
N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide acts by inhibiting the activity of certain enzymes involved in cancer cell growth and survival, such as carbonic anhydrase IX and XII. It also targets the HIF-1α pathway, which is involved in the regulation of cell metabolism and survival under hypoxic conditions. By inhibiting these pathways, N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide can induce apoptosis and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide has been shown to have several biochemical and physiological effects. It can induce the downregulation of certain proteins involved in cancer cell proliferation and survival, such as cyclin D1 and Bcl-2. It can also inhibit the activity of carbonic anhydrase IX and XII, which are involved in regulating the pH of the tumor microenvironment. Additionally, it can induce the activation of caspase-3 and PARP, which are involved in the induction of apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide has several advantages for lab experiments. It has been shown to have potent anticancer activity, making it a promising candidate for further research and development. Additionally, it has been studied for its potential use as a diagnostic tool for cancer detection. However, it also has some limitations. It has been shown to have poor solubility in water, which can limit its use in certain experiments. Additionally, further studies are needed to investigate its potential side effects and toxicity.
Orientations Futures
There are several future directions for the research and development of N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide. One potential direction is to investigate its use in combination with other chemotherapeutic agents for enhanced anticancer activity. Additionally, further studies are needed to investigate its potential use as a diagnostic tool for cancer detection. Furthermore, its potential use in other diseases, such as inflammatory disorders and infectious diseases, should also be explored. Finally, further studies are needed to investigate its potential side effects and toxicity in vivo.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide involves the reaction of 1-(2-fluorophenyl)ethylamine with cyclopropyl isocyanate, followed by the addition of 4-chlorosulfonylphenyl hydrazine to form the pyrazole ring. The resulting product is then purified through column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cell proliferation and survival. Additionally, it has been investigated for its potential use as a diagnostic tool for cancer detection.
Propriétés
IUPAC Name |
N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O2S/c1-3-19-11-14(10-18-19)23(21,22)20(13-8-9-13)12(2)15-6-4-5-7-16(15)17/h4-7,10-13H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYDBLNRLUWFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N(C2CC2)C(C)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-ethyl-N-[1-(2-fluorophenyl)ethyl]pyrazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591946.png)
![N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591950.png)

![[1-Methyl-2-(pyridin-2-ylamino)cyclopentyl]methanol](/img/structure/B7591966.png)


![N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7591991.png)




![3-[(3-Chlorophenyl)methylsulfanyl]-1-methylpyrazin-2-one](/img/structure/B7592044.png)